7-Chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound characterized by its quinoline structure, which includes a chloro and a nitro group. The molecular formula is C9H8ClN3O2, and it has a molecular weight of approximately 227.63 g/mol. This compound features a bicyclic structure with significant potential in medicinal chemistry due to its unique functional groups that can participate in various
The reactivity of 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one can be attributed to the presence of both the chloro and nitro substituents. Common reactions include:
Research indicates that 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one exhibits notable biological activities, including:
Several methods have been developed for synthesizing 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one:
The applications of 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one span various fields:
Interaction studies have focused on understanding how 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one interacts with various biological targets:
These interactions highlight its potential as a therapeutic agent in treating various diseases .
Several compounds share structural similarities with 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Notable Properties |
---|---|---|
7-Chloroquinoline | Quinoline | Antimicrobial activity; less potent than target compound |
5-Nitroindole | Indole | Neuroprotective effects; different core structure |
6-Chloroquinazoline | Quinazoline | Anticancer properties; lacks nitro group |
7-Nitroindazole | Indazole | Antimicrobial; different nitrogen arrangement |
The presence of both chloro and nitro groups in 7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one contributes to its unique reactivity and biological activity compared to these similar compounds .